molecular formula C15H22OSSi B14879978 [1,1-Dimethyl-3-(4-methylsulfanyl-phenyl)-prop-2-ynyloxy]-trimethyl-silane

[1,1-Dimethyl-3-(4-methylsulfanyl-phenyl)-prop-2-ynyloxy]-trimethyl-silane

Cat. No.: B14879978
M. Wt: 278.5 g/mol
InChI Key: YCGSZVPVDDMCJI-UHFFFAOYSA-N
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Description

[1,1-Dimethyl-3-(4-methylsulfanyl-phenyl)-prop-2-ynyloxy]-trimethyl-silane is an organosilicon compound with the molecular formula C15H22OSSi and a molecular weight of 278.4842 . This compound is characterized by the presence of a trimethylsilyl group attached to a propargylic ether, which is further substituted with a 4-methylsulfanyl-phenyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the field of organosilicon chemistry.

Preparation Methods

The synthesis of [1,1-Dimethyl-3-(4-methylsulfanyl-phenyl)-prop-2-ynyloxy]-trimethyl-silane typically involves the reaction of 4-methylsulfanyl-phenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sensitive silyl ether linkage. The product is then purified by column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

[1,1-Dimethyl-3-(4-methylsulfanyl-phenyl)-prop-2-ynyloxy]-trimethyl-silane undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organosilicon compounds

    Biology: The compound can be used in the development of silicon-based drugs and bioactive molecules. Silicon-containing compounds often exhibit improved pharmacokinetic properties compared to their carbon analogs.

    Medicine: Research is ongoing to explore the potential of silicon-containing compounds in drug delivery systems and as therapeutic agents.

    Industry: The compound is used in the production of advanced materials, including silicon-based polymers and coatings.

Mechanism of Action

The mechanism of action of [1,1-Dimethyl-3-(4-methylsulfanyl-phenyl)-prop-2-ynyloxy]-trimethyl-silane is primarily related to its ability to undergo various chemical transformations. The trimethylsilyl group can be selectively removed under mild conditions, allowing for the introduction of other functional groups. This reactivity is exploited in synthetic chemistry to create complex molecules with high precision. Additionally, the presence of the methylsulfanyl group can influence the compound’s reactivity and interactions with biological targets .

Comparison with Similar Compounds

Similar compounds to [1,1-Dimethyl-3-(4-methylsulfanyl-phenyl)-prop-2-ynyloxy]-trimethyl-silane include:

The unique combination of the trimethylsilyl group and the methylsulfanyl-phenyl moiety in this compound makes it a valuable intermediate in organic synthesis, offering a balance of reactivity and stability that is not found in its analogs.

Properties

Molecular Formula

C15H22OSSi

Molecular Weight

278.5 g/mol

IUPAC Name

trimethyl-[2-methyl-4-(4-methylsulfanylphenyl)but-3-yn-2-yl]oxysilane

InChI

InChI=1S/C15H22OSSi/c1-15(2,16-18(4,5)6)12-11-13-7-9-14(17-3)10-8-13/h7-10H,1-6H3

InChI Key

YCGSZVPVDDMCJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC1=CC=C(C=C1)SC)O[Si](C)(C)C

Origin of Product

United States

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